2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Overview
Description
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is the Serine/threonine-protein kinase PknG . This protein is found in Mycobacterium tuberculosis .
Mode of Action
It is known to interact with the serine/threonine-protein kinase pkng
Biological Activity
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (CAS: 1219827-94-7) is a compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C12H14N2O3S
- Molecular Weight : 266.32 g/mol
- IUPAC Name : 2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid
- Structure :
- The compound features a benzothiazole core which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its effects on different biological targets. Below are the key findings:
Antitumor Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit tumor growth by interfering with angiogenesis pathways. Angiogenesis is crucial for tumor development and metastasis.
- Case Study : A study demonstrated that similar benzothiazole derivatives significantly suppressed tumor growth in xenograft models, suggesting that this compound might have similar effects .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is a common strategy in cancer therapy. Compounds structurally related to benzothiazoles have been reported to lower DHFR activity effectively .
Anti-inflammatory Effects
Benzothiazole derivatives have been explored for their anti-inflammatory properties:
- Inflammation Pathways : The compound may modulate inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:
- Absorption : Predicted to have good human intestinal absorption (probability score: 0.79).
- Blood-Brain Barrier Penetration : High probability of penetrating the blood-brain barrier (score: 0.94), indicating potential neuropharmacological applications .
Toxicity Profile
The safety profile is crucial for any therapeutic application:
- Ames Test : The compound is predicted to be Ames toxic (score: 0.52), indicating some potential mutagenic effects.
- Carcinogenicity : It is categorized as non-carcinogenic with a high probability score (0.90) .
Summary of Biological Activities
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-10(6-4-5-6)14-12-13-9-7(11(16)17)2-1-3-8(9)18-12/h6-7H,1-5H2,(H,16,17)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGXNUNGIRTMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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